molecular formula C12H22O11 B1583250 alpha-Sophorose CAS No. 20880-64-2

alpha-Sophorose

Cat. No.: B1583250
CAS No.: 20880-64-2
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-NCFXGAEVSA-N
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Description

Scientific Research Applications

Alpha-Sophorose has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Alpha-Sophorose is known to be a potent inducer of cellulase gene expression in the filamentous fungus Trichoderma reesei . It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with beta-glucosidase, an enzyme that hydrolyzes cellobiose into glucose. This compound is believed to be converted from cellobiose by transglycosylation . This interaction is crucial for the induction of cellulase production, as this compound acts as a signaling molecule that triggers the expression of cellulase genes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Trichoderma reesei, this compound induces the production of cellulases, which are enzymes that break down cellulose into simpler sugars . This induction is mediated through cell signaling pathways that involve the activation of specific transcription factors. These transcription factors bind to the promoter regions of cellulase genes, leading to increased gene expression. Additionally, this compound influences cellular metabolism by promoting the utilization of cellulose as a carbon source, thereby enhancing the overall metabolic activity of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to a receptor protein on the cell surface, which triggers a signaling cascade that leads to the activation of transcription factors . These transcription factors then bind to the promoter regions of cellulase genes, resulting in increased gene expression. Furthermore, this compound may also act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in cellulose degradation. This dual role of this compound as both a signaling molecule and an enzyme modulator highlights its importance in the regulation of cellulase production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellulase production can vary over time. Studies have shown that the induction of cellulase gene expression by this compound is a time-dependent process, with maximum expression levels observed after a certain period of exposure . The stability and degradation of this compound also play a crucial role in its temporal effects. This compound is relatively stable under laboratory conditions, but its degradation can lead to a decrease in its effectiveness as an inducer of cellulase production. Long-term studies have indicated that continuous exposure to this compound can result in sustained cellulase production, although the levels may fluctuate over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies involving Trichoderma reesei, it has been observed that low doses of this compound are sufficient to induce cellulase production . Higher doses may lead to a saturation effect, where further increases in dosage do not result in a corresponding increase in cellulase production. Additionally, high doses of this compound may have toxic or adverse effects on the cells, leading to reduced viability and metabolic activity. Therefore, it is important to determine the optimal dosage of this compound to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cellulose degradation. It interacts with enzymes such as beta-glucosidase and cellulases to promote the breakdown of cellulose into glucose . This process involves the hydrolysis of the beta-1,2-glycosidic bond in this compound, resulting in the release of glucose molecules. The glucose produced from the degradation of this compound can then enter various metabolic pathways, including glycolysis and the tricarboxylic acid cycle, to generate energy and other metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, which involve the binding of this compound to transporter proteins on the cell membrane . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its effects on cellulase production and other metabolic processes. The localization and accumulation of this compound within the cell are influenced by factors such as the availability of transporter proteins and the metabolic state of the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellulose degradation . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound may be directed to the endoplasmic reticulum or the Golgi apparatus, where it can be further processed or modified. The subcellular localization of this compound is crucial for its role as an inducer of cellulase production and its overall impact on cellular metabolism.

Preparation Methods

Alpha-Sophorose can be synthesized through several methods:

For industrial production, this compound can be prepared from stevioside through partial hydrolysis with dilute acid followed by charcoal column chromatography. The optimal conditions involve heating a solution of stevioside and hydrochloric acid at 100°C for 2 hours, followed by neutralization and purification .

Chemical Reactions Analysis

Alpha-Sophorose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Major products formed from these reactions include glucuronic acid, sorbitol, and various substituted glucose derivatives .

Comparison with Similar Compounds

Alpha-Sophorose is unique among disaccharides due to its β-1,2 bond. Similar compounds include:

This compound’s unique β-1,2 bond gives it distinct properties and reactivity compared to these other disaccharides.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPGCMGAMJNRG-NCFXGAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-64-2, 37169-67-8
Record name 2-O-β-D-Glucopyranosyl-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20880-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Sophorose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-β-D-glucopyranosyl-α-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-O-α-D-glucopyranosyl-β-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.507
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Record name .ALPHA.-SOPHOROSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T1E9L00P
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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